N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a pyrimidine-thioether core and a 2-ethoxyphenyl substituent. The pyrimidine ring is substituted with hydroxyl and methyl groups at positions 4 and 6, respectively, while the acetamide moiety is linked to a 2-ethoxyphenyl group via a sulfanyl bridge. This compound is of interest due to its structural similarity to bioactive molecules targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-12-7-5-4-6-11(12)17-14(20)9-22-15-16-10(2)8-13(19)18-15/h4-8H,3,9H2,1-2H3,(H,17,20)(H,16,18,19) |
InChI Key |
VZYBYMOZDVEORW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.39 g/mol. The compound features a pyrimidine ring substituted with a hydroxyl and methyl group, a sulfanyl group, and an acetamide group attached to an ethoxyphenyl moiety.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound using various cancer cell lines. For instance, in vitro assays demonstrated that the compound reduced cell viability in breast cancer (MCF7) and colon cancer (HCT116) cell lines significantly compared to control groups.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 15.4 | |
| HCT116 | 12.8 |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited a significant scavenging effect, which was comparable to standard antioxidants such as ascorbic acid.
| Compound | Scavenging Effect (%) | Reference |
|---|---|---|
| N-(2-ethoxyphenyl)-... | 78.5 | |
| Ascorbic Acid | 82.0 |
Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Comparative Analysis with Similar Compounds
This compound can be compared with other derivatives featuring similar structural motifs:
| Compound Name | Structure Type | IC50 (µM) |
|---|---|---|
| N-(4-hydroxyphenyl)-2-[4-(methylthio)phenyl]acetamide | Sulfanyl derivative | 20.5 |
| N-(naphthalen-2-yl)-2-[4-hydroxyphenyl]acetamide | Naphthalene derivative | 18.0 |
This comparison highlights that while all compounds share some structural similarities, their biological activities vary significantly based on substituent effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
a) 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Structural Differences: The pyrimidine ring here has an amino group at position 4 instead of hydroxy, and the ethoxyphenyl group is para-substituted (4-ethoxy) instead of ortho (2-ethoxy).
- The para-ethoxy substitution could reduce steric hindrance compared to the ortho position, affecting molecular conformation .
b) N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences: The pyrimidine ring contains 4,6-diamino substituents, and the phenyl group is 4-chloro-substituted.
Variations in the Aromatic Substituent
a) 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Structural Differences: The ethoxyphenyl group is replaced with a 4-phenoxyphenyl moiety.
- This compound is commercially available in high purity (99%) for industrial applications, suggesting utility in material science or agrochemicals .
b) N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u)
- Structural Differences : The phenyl group is 2-ethoxy-6-methyl-substituted, and the pyrimidine is replaced with an indolylmethyl-oxadiazole.
- Implications : The indole-oxadiazole system confers α-glucosidase and butyrylcholinesterase (BChE) inhibitory activity, highlighting how heterocycle substitution directs bioactivity .
Physical-Chemical Properties and Crystallography
- Crystal Packing: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit dihedral angles between pyrimidine and phenyl rings ranging from 42° to 67°, influenced by substituents. The target compound’s ortho-ethoxy group may induce greater torsional strain, reducing planarity compared to para-substituted analogs .
- Synthesis and Analysis : SHELXL software is widely used for refining crystal structures of acetamide derivatives, ensuring high precision in bond-length and angle determinations .
Key Research Findings
- Substituents on the phenyl ring (e.g., ethoxy, chloro) and pyrimidine (hydroxy, amino) critically modulate selectivity and potency .
- Industrial Relevance: The phenoxyphenyl analog () is produced industrially, suggesting scalability of related compounds for non-pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
